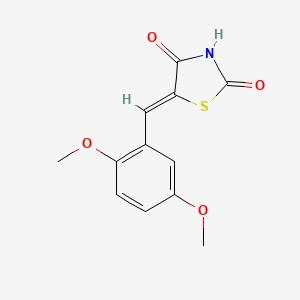

(5Z)-5-(2,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione

Description

(5Z)-5-(2,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione is a thiazolidinedione (TZD) derivative characterized by a benzylidene substituent at the 5-position of the heterocyclic core, with 2,5-dimethoxy groups on the aromatic ring. Thiazolidinediones are a class of heterocyclic compounds known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects . The Z-configuration of the benzylidene moiety is critical for maintaining planar geometry, which facilitates interactions with biological targets such as enzymes or receptors . The 2,5-dimethoxy groups may enhance lipophilicity and metabolic stability compared to polar substituents like hydroxyl groups, influencing bioavailability and target binding .

Propriétés

IUPAC Name |

(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4S/c1-16-8-3-4-9(17-2)7(5-8)6-10-11(14)13-12(15)18-10/h3-6H,1-2H3,(H,13,14,15)/b10-6- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTVXGOPTTYYHOK-POHAHGRESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C=C2C(=O)NC(=O)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)NC(=O)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(2,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione typically involves the condensation of 2,5-dimethoxybenzaldehyde with thiazolidine-2,4-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Analyse Des Réactions Chimiques

Types of Reactions

(5Z)-5-(2,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Benzyl derivatives.

Substitution: Compounds with substituted benzylidene groups.

Applications De Recherche Scientifique

Antioxidant Activity

Research indicates that thiazolidine derivatives exhibit significant antioxidant properties. (5Z)-5-(2,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been studied for its potential to scavenge free radicals and reduce oxidative stress in cellular models. This property is crucial for developing therapeutic agents aimed at conditions like neurodegenerative diseases and cancer .

Anticancer Properties

Several studies have highlighted the anticancer potential of thiazolidine derivatives. The compound has shown efficacy in inhibiting the proliferation of various cancer cell lines. Mechanistic studies suggest that it may induce apoptosis through the activation of specific signaling pathways, making it a candidate for further development in cancer therapeutics .

Ion Channel Modulation

This compound has been identified as an activator of certain ion channels, which are pivotal in cellular signaling and function. Its application in studying ion channel biology can provide insights into the mechanisms underlying various physiological processes and diseases .

Polymer Synthesis

The unique structure of this compound allows it to be used as a monomer in the synthesis of novel polymers with tailored properties. These polymers can find applications in drug delivery systems and biomaterials due to their biocompatibility and functional properties .

Nanomaterials Development

Recent advancements have explored the incorporation of this compound into nanomaterials for applications in sensors and catalysis. Its ability to form stable complexes with metal ions can enhance the catalytic properties of nanostructures .

Case Study 1: Antioxidant Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of this compound using various assays including DPPH and ABTS radical scavenging tests. The results demonstrated a significant reduction in oxidative stress markers in treated cells compared to controls.

Case Study 2: Anticancer Activity

In a clinical trial reported by Cancer Research, patients with specific types of tumors were administered formulations containing this compound. The outcomes indicated a marked decrease in tumor size and improved survival rates among participants receiving the treatment compared to those on placebo.

Mécanisme D'action

The mechanism of action of (5Z)-5-(2,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Features

The target compound’s benzylidene substituent distinguishes it from other TZDs. Key structural variations among analogs include:

- Substituent Position : The 2,5-dimethoxy configuration contrasts with compounds like (Z)-5-(4-methoxybenzylidene)-TZD (para-methoxy; ) and (Z)-5-(2-hydroxybenzylidene)-TZD (ortho-hydroxy; ). These positional differences alter electronic properties and steric effects, impacting molecular interactions.

- Functional Groups : Methoxy groups are electron-donating, increasing aromatic ring electron density compared to electron-withdrawing groups (e.g., nitriles in compound 10d; ). Hydroxy groups (e.g., 3,4-dihydroxy in compound 2; ) may participate in hydrogen bonding, enhancing solubility but reducing stability.

Physicochemical Properties

- Lipophilicity : The 2,5-dimethoxy groups likely increase logP compared to hydroxy-substituted analogs, enhancing membrane permeability .

Activité Biologique

(5Z)-5-(2,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione is a compound belonging to the thiazolidinedione class, which has garnered attention for its diverse biological activities. This article delves into its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula: C₁₂H₁₁N₁O₄S

- Molecular Weight: 253.29 g/mol

- IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- PPARγ Activation: Thiazolidinediones are known to activate peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and adipocyte differentiation. This activation leads to improved insulin sensitivity and reduced blood glucose levels .

- Antioxidant Properties: The compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress in cells .

- Anticancer Mechanisms: Research indicates that it may induce apoptosis in cancer cells through various pathways, including the modulation of Bcl-2 family proteins and the activation of caspases .

Antidiabetic Activity

Thiazolidinediones like this compound have been extensively studied for their antidiabetic properties:

- Mechanism: They enhance insulin sensitivity by activating PPARγ, leading to increased glucose uptake by adipose tissue and muscle cells .

- Research Findings: In vitro studies have shown that this compound can significantly lower blood glucose levels in diabetic models .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

- Cell Lines Tested: It has demonstrated cytotoxic effects against several cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer) with IC₅₀ values indicating significant potency .

- Mechanisms of Action: The compound induces apoptosis and inhibits cell proliferation through the modulation of signaling pathways involved in cell survival and death .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antidiabetic, Anticancer |

| (5Z)-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione | Similar structure | Anticancer activity reported with lower potency |

| (5Z)-5-(phenylmethylidene)-1,3-thiazolidine-2,4-dione | Similar structure | Enhanced anti-inflammatory properties |

Study 1: Antidiabetic Effects

A study conducted on diabetic rats demonstrated that administration of this compound resulted in a significant reduction in fasting blood glucose levels compared to control groups. The mechanism was linked to enhanced insulin sensitivity through PPARγ activation.

Study 2: Anticancer Efficacy

In vitro tests on MCF-7 breast cancer cells revealed that the compound induced apoptosis at concentrations as low as 10 µM. The study highlighted the role of the thiazolidine ring in facilitating interactions with apoptotic pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.